molecular formula C10H14ClNO B3108680 1-(4-Chlorophenoxy)-2-methylpropan-2-amine CAS No. 167762-63-2

1-(4-Chlorophenoxy)-2-methylpropan-2-amine

Cat. No.: B3108680
CAS No.: 167762-63-2
M. Wt: 199.68 g/mol
InChI Key: WGFWCAPKSXWHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenoxy)-2-methylpropan-2-amine is a chemical compound supplied for laboratory research purposes. It is provided as a solid with a molecular formula of C10H14ClNO and a molecular weight of 199.68 g/mol . This product is intended for research and development use in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are responsible for handling this material in accordance with all applicable local, state, and federal regulations. Chemical Identifiers - IUPAC Name : this compound - Molecular Formula : C10H14ClNO - Molecular Weight : 199.68 g/mol Handling and Safety This chemical requires proper handling. Please consult the Safety Data Sheet (SDS) before use for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations. Ordering Information Our high-purity grade of this compound ensures reliability for your research applications. For pricing, availability, and additional specifications, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenoxy)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFWCAPKSXWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Chlorophenoxy 2 Methylpropan 2 Amine and Molecular Analogues

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. masterorganicchemistry.comnih.gov For 1-(4-chlorophenoxy)-2-methylpropan-2-amine, the key strategic disconnections involve the carbon-oxygen (C-O) bond of the ether and the carbon-nitrogen (C-N) bond of the amine, as these bonds are relatively easy to form. nih.govyoutube.com

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Ether Linkage. This is often the most logical first step, as the Williamson ether synthesis is a robust method for forming aryl ethers. jk-sci.com This disconnection breaks the bond between the phenoxy oxygen and the propyl backbone, leading to two key synthons: a 4-chlorophenoxide anion and a 2-methylpropan-2-amine cation bearing a leaving group at the C1 position. The corresponding synthetic equivalents would be 4-chlorophenol (B41353) and a suitable electrophile like 1-halo-2-methylpropan-2-amine or a precursor.

Pathway B: Disconnection of the C-N Bond. This approach considers the formation of the tertiary amine in the final steps. Disconnecting the C-N bond points to a tertiary carbocation at the 2-position of the propane (B168953) chain and an amino anion. A more practical approach involves functional group interconversion (FGI), where the amine is viewed as arising from the reduction of a nitro group. This leads to the precursor 1-(4-chlorophenoxy)-2-methyl-2-nitropropane. This intermediate can then be disconnected via the ether linkage as in Pathway A.

Considering the stability of intermediates and the availability of starting materials, Pathway A, via an ether synthesis followed by introduction or unmasking of the amine, or a variation of Pathway B involving a nitro precursor, represents a highly viable strategy. The presence of the quaternary carbon suggests that the 2-methyl-2-aminopropane moiety should ideally be constructed from a precursor that already contains this branched structure.

Disconnection Synthons Synthetic Equivalents (Starting Materials)
C(aryl)-O Bond 4-chlorophenoxide, 1-(2-methyl-2-aminopropyl) cation4-chlorophenol, 1-chloro-2-methylpropan-2-amine (B8737033) (or its nitro precursor)
C(alkyl)-N Bond 1-(4-chlorophenoxy)-2-methylprop-2-yl cation, Amide anion1-(4-chlorophenoxy)-2-methyl-2-halopropane, Ammonia (B1221849) (or protected equivalent)

Forward Synthesis Approaches and Mechanistic Considerations

Based on the retrosynthetic analysis, a forward synthesis can be designed. A highly plausible route involves the formation of the ether linkage, followed by the installation of the amine functionality.

Introducing an amine at a tertiary carbon, such as the C2 position of the propane backbone, can be challenging due to steric hindrance. Direct amination of a tertiary C-H bond is a modern approach but can lack selectivity and require complex catalytic systems. nih.govnih.govacs.org A more classical and reliable method is to introduce a functional group that can be readily converted to an amine.

A common strategy is the use of a nitro group as a precursor to the primary amine. The synthesis would proceed via an intermediate such as 1-(4-chlorophenoxy)-2-methyl-2-nitropropane. The tertiary nitro group can then be reduced to the target primary amine using various reducing agents. This approach circumvents the challenges of direct regioselective amination of a sterically hindered tertiary carbon.

Common reduction methods for converting a tertiary nitro group to an amine include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is often clean and efficient.

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective.

Hydride Reagents: Lithium aluminum hydride (LiAlH₄) can also be used, although it is a very strong reducing agent and may not be compatible with all functional groups.

The formation of the aryl ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is the most common and direct method for this transformation. masterorganicchemistry.comjk-sci.com This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

In the context of synthesizing this compound, the reaction would involve deprotonating 4-chlorophenol with a suitable base to form the 4-chlorophenoxide anion. This is then reacted with an alkyl halide precursor of the 2-methylpropan-2-amine moiety.

Reaction: 4-Cl-C₆H₄-OH + Base → 4-Cl-C₆H₄-O⁻Na⁺ 4-Cl-C₆H₄-O⁻Na⁺ + X-(CH₂)-C(CH₃)₂-NH₂ → this compound

A key consideration is the choice of the alkylating agent. Using a substrate with a primary halide, such as 1-chloro-2-methyl-2-nitropropane, is ideal for the Sₙ2 reaction. The use of a tertiary alkyl halide is not feasible as it would lead to elimination products. jk-sci.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 mechanism.

Reactant 1 Reactant 2 Base Solvent Key Consideration
4-Chlorophenol1-chloro-2-methyl-2-nitropropaneSodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)Acetone, DMFThe alkyl halide must be primary or secondary to avoid E2 elimination.

The 2-methylpropan-2-amine fragment, which contains a quaternary carbon, must be constructed efficiently. Synthesizing this fragment can be achieved through several methods. One approach starts from isobutyronitrile. google.com

A potential synthetic sequence is as follows:

Alkylation: Isobutyronitrile can be deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA), followed by alkylation with a suitable electrophile to introduce the necessary functionality for subsequent steps.

Functional Group Transformation: The nitrile group can then be hydrolyzed to a carboxylic acid.

Curtius Rearrangement: The carboxylic acid can be converted to an acyl azide, which upon heating, undergoes the Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the primary amine, 2-methylpropan-2-amine (tert-butylamine).

Alternatively, starting materials that already contain the 2-methyl-2-nitropropyl moiety, such as 2-methyl-2-nitropropanol, can be used. This alcohol can be converted to a halide (e.g., 1-chloro-2-methyl-2-nitropropane) using reagents like thionyl chloride (SOCl₂), providing the necessary electrophile for the Williamson ether synthesis.

Stereoselective and Enantioselective Synthesis

The target molecule, this compound, is chiral if the propane backbone is substituted in a way that creates a stereocenter. The structure as named does not inherently possess a chiral center unless isotopic labeling or further substitution is considered. However, for molecular analogues where a stereocenter is present, stereoselective and enantioselective synthesis becomes crucial.

For a racemic mixture of a chiral amine analogue, chiral resolution is a common method to separate the enantiomers. wikipedia.org This technique relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org

Common chiral resolving agents for amines are chiral acids, such as:

(+)-Tartaric acid

(-)-Mandelic acid

(+)-Camphorsulfonic acid wikipedia.org

The process typically involves:

Dissolving the racemic amine and one enantiomer of the chiral acid in a suitable solvent.

Allowing one of the less soluble diastereomeric salts to crystallize out of the solution.

Separating the crystals by filtration.

Treating the separated salt with a base to liberate the enantiomerically pure amine.

The choice of resolving agent and solvent is often determined empirically to achieve the best separation. wikipedia.org Enzymatic resolution, where a lipase (B570770) selectively acylates one enantiomer of the amine, is another powerful technique for achieving high enantiomeric purity. google.com

Technique Principle Common Reagents/Methods
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties. wikipedia.org(+)-Tartaric acid, (-)-Mandelic acid, Fractional Crystallization.
Enzymatic Resolution Selective reaction of one enantiomer catalyzed by an enzyme. google.comLipases, Selective acylation.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase.Chiral HPLC columns.

Synthesis of Targeted Structural Analogues and Derivatives for Systematic Investigation

To explore structure-activity relationships (SAR), the synthesis of a diverse library of analogues is essential. This involves systematic modifications to the three main components of the this compound scaffold: the aryl moiety, the alkyl chain, and the amine group.

The electronic and steric properties of the aromatic ring can be tuned by introducing various substituents or altering the existing halogen pattern.

Synthesis of Aryl Analogues: The most direct route to these analogues is to start with differently substituted phenols. A wide variety of phenols bearing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -NO₂) are commercially available or can be readily synthesized. nih.gov These phenols can then be subjected to etherification reactions (such as the Williamson ether synthesis or palladium-catalyzed couplings) with an appropriate 2-methyl-2-aminopropyl precursor to yield the desired analogues. researchgate.netresearchgate.net

Varying Halogen Substitution: To synthesize analogues with different halogen atoms (F, Br, I) or substitution patterns (ortho, meta), the corresponding halophenols are used as starting materials. For instance, reacting 2-chlorophenol (B165306) or 3-bromophenol (B21344) instead of 4-chlorophenol in the initial etherification step would yield the respective ortho-chloro or meta-bromo analogues. Multi-halogenated derivatives can be accessed from di- or tri-halophenols.

The following table outlines synthetic strategies for aryl moiety modification.

Target ModificationStarting Material ExampleSynthetic StrategyResulting Analogue Example
Electron-Donating Group4-MethoxyphenolWilliamson Ether Synthesis with 1-chloro-2-methylpropan-2-amine1-(4-Methoxyphenoxy)-2-methylpropan-2-amine
Electron-Withdrawing Group4-(Trifluoromethyl)phenolUllmann Condensation with a suitable propan-2-amine derivative1-(4-(Trifluoromethyl)phenoxy)-2-methylpropan-2-amine
Alternative Halogen4-BromophenolPd-catalyzed C-O coupling with 2-methyl-2-aminopropan-1-ol1-(4-Bromophenoxy)-2-methylpropan-2-amine
Altered Halogen Position2-ChlorophenolMitsunobu Reaction with 2-methyl-2-aminopropan-1-ol1-(2-Chlorophenoxy)-2-methylpropan-2-amine

Modifications to the alkyl linker and the terminal amine group allow for the investigation of steric and basicity effects.

Alkyl Chain Variations: To synthesize analogues with different alkyl chains, the synthetic route must be altered to incorporate different amino alcohol or haloamine precursors. For example, using 2-aminobutan-1-ol (B80463) would introduce an ethyl group instead of a methyl group at the chiral center. Removing the gem-dimethyl groups could be achieved by starting with 1-aminopropan-2-ol. These modifications allow for probing the steric requirements of the molecule's biological target.

Amine Substitution: The primary amine can be converted into secondary or tertiary amines through standard synthetic procedures. nih.govnih.gov

N-Alkylation: Direct alkylation with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a non-nucleophilic base can introduce one or two alkyl groups to the nitrogen atom. libretexts.org However, this method can sometimes lead to overalkylation.

Reductive Amination: A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone (e.g., formaldehyde, acetone) to form an imine or enamine, which is subsequently reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. libretexts.org This method cleanly provides secondary or tertiary amines. researchgate.net

These synthetic routes provide a flexible platform for generating a wide array of derivatives for comprehensive biological evaluation.

Rigorous Spectroscopic and Structural Elucidation of 1 4 Chlorophenoxy 2 Methylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Connectivity

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expected Proton Environments: The structure of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine suggests the presence of several distinct proton signals:

Aromatic Protons: The protons on the para-substituted chlorophenyl ring would appear as two distinct doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The symmetry of the ring means protons ortho to the chlorine would have one chemical shift, and protons ortho to the oxygen would have another.

Methylene (B1212753) Protons (-O-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the phenoxy oxygen.

Methyl Protons (-C(CH₃)₂): A singlet representing the six equivalent protons of the two methyl groups attached to the quaternary carbon.

Amine Protons (-NH₂): A broad singlet for the two amine protons. The chemical shift of this peak can vary and is sensitive to solvent and concentration.

Hypothetical Data Table for ¹H NMR:

Chemical Shift (δ) ppm Multiplicity Integration Assignment
Value Doublet 2H Ar-H (ortho to O)
Value Doublet 2H Ar-H (ortho to Cl)
Value Singlet 2H -O-CH₂ -
Value Singlet 6H -C(CH₃ )₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal.

Expected Carbon Environments:

Aromatic Carbons: Four signals would be expected for the chlorophenyl ring. The carbon attached to the oxygen (ipso-carbon), the carbon attached to the chlorine (ipso-carbon), and the two pairs of equivalent CH carbons.

Quaternary Carbon (-C(CH₃)₂): The carbon atom bonded to the two methyl groups, the methylene group, and the amine group.

Methylene Carbon (-O-CH₂-): The carbon of the methylene group.

Methyl Carbons (-C(CH₃)₂): A single signal for the two equivalent methyl carbons.

Hypothetical Data Table for ¹³C NMR:

Chemical Shift (δ) ppm Assignment
Value C -O (Aromatic)
Value C -Cl (Aromatic)
Value C H (Aromatic)
Value C H (Aromatic)
Value -O-C H₂-
Value -C (CH₃)₂

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

2D NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically separated by two or three bonds). For this molecule, it would primarily confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would be used to definitively assign the signals for the aromatic CH groups, the -O-CH₂- group, and the -C(CH₃)₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the methylene protons (-O-CH₂-) and the aromatic ipso-carbon (C-O), as well as the quaternary carbon. Correlations between the methyl protons and the quaternary carbon would also be observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can help in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the molecular composition of C₁₀H₁₄ClNO.

Hypothetical HRMS Data:

Calculated Mass for [M+H]⁺ (C₁₀H₁₅ClNO⁺): Calculated Value

Observed Mass: Measured Value

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like amines. The spectrum would likely show a prominent peak for the protonated molecule [M+H]⁺. Further fragmentation analysis (MS/MS) could be performed on this ion to elucidate the structure. Common fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the nitrogen atom or the ether linkage, leading to characteristic fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for assessing the purity of this compound and identifying any volatile impurities. This method separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification using mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and introduced into a gas chromatograph. The components of the sample are then separated as they travel through a capillary column. The retention time, the time it takes for a compound to pass through the column, is a characteristic feature that aids in its identification. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique "fingerprint" for each compound, allowing for definitive identification.

The purity of this compound can be determined by the relative area of its corresponding peak in the chromatogram. The presence of any additional peaks would indicate volatile impurities, which can be identified by their respective mass spectra. For chlorophenoxy compounds, GC-MS methods have been developed to achieve low limits of detection, often in the parts-per-billion range, ensuring a high degree of sensitivity in purity analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Compounds

ParameterValue
Column Rtx®-1 or similar
Injector Temperature 285 °C nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1.5 mL/min nih.gov
Oven Program Initial temp. 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 min nih.gov
MS Transfer Line Temp. 300 °C nih.gov
Ionization Mode Electron Ionization (EI) or Soft Ionization nih.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is particularly useful for the analysis of less polar and volatile compounds that may not be amenable to electrospray ionization (ESI). In APCI-MS, the sample is introduced into a high-temperature vaporizer, and the resulting gas-phase molecules are ionized by a corona discharge. This process typically results in the formation of protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation.

For this compound, APCI-MS can be a valuable tool for confirming its molecular weight. The expected protonated molecule would have a mass-to-charge ratio corresponding to the molecular weight of the compound plus the mass of a proton. This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a crystalline solid at the atomic level. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to elucidate its absolute stereochemistry and solid-state conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. masterorganicchemistry.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of an amine group (N-H) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region, while secondary amines show one. masterorganicchemistry.com The C-N stretching vibration would appear in the 1000-1250 cm⁻¹ region. The aromatic ring (C=C) stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-O-C ether linkage would likely show a strong absorption band between 1000 and 1300 cm⁻¹. The presence of the chloro-substituent on the phenyl ring would also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). msu.edu

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AmineN-H stretch3300-3500 masterorganicchemistry.com
Aromatic RingC=C stretch1450-1600
EtherC-O-C stretch1000-1300
AlkaneC-H stretch2850-3000
AmineC-N stretch1000-1250

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, with a molecular formula of C₁₀H₁₄ClNO, the theoretical elemental composition can be calculated. The experimentally determined values from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and provide strong evidence for the compound's purity.

Table 3: Theoretical Elemental Composition of C₁₀H₁₄ClNO

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.0110120.160.15%
Hydrogen (H)1.011414.147.08%
Chlorine (Cl)35.45135.4517.76%
Nitrogen (N)14.01114.017.02%
Oxygen (O)16.00116.008.01%
Total 199.70 100.00%

Chromatographic Purity Assessment Techniques (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential chromatographic techniques for assessing the purity of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method. A solution of the sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector measures the concentration of each component as it elutes from the column, producing a chromatogram. The purity of the compound is determined by the relative area of its peak. For related chlorophenyl compounds, Reverse-Phase HPLC (RP-HPLC) methods have been successfully developed, often utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer. researchgate.net

Thin-Layer Chromatography (TLC) is a simpler and more rapid qualitative technique. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent material. The plate is then placed in a developing chamber with a solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates, resulting in their separation. The position of each component is visualized, often under UV light, and its retention factor (Rf) is calculated. TLC is a valuable tool for monitoring the progress of chemical reactions and for a quick assessment of sample purity.

Computational Chemistry and Quantum Mechanical Investigations

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. This process iteratively adjusts atomic coordinates to minimize the total energy of the molecule, yielding equilibrium bond lengths, bond angles, and dihedral angles.

For 1-(4-Chlorophenoxy)-2-methylpropan-2-amine, the presence of several rotatable single bonds—specifically the C-O ether linkage and the C-C bonds in the propane (B168953) chain—allows for multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A comprehensive analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer to identify the global minimum (the most stable conformation) and other low-energy local minima. Such studies reveal the molecule's preferred shape, which is crucial for understanding its interactions with other molecules. For instance, studies on similar molecules containing chlorophenoxy groups have utilized these methods to establish the most stable geometric configurations. uomphysics.netnih.gov

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its chemical properties and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a system based on its electron density. DFT calculations can predict a wide range of properties, including molecular energies, geometries, and vibrational frequencies with a good balance of accuracy and computational cost. nih.govicm.edu.pl For a molecule like this compound, DFT would be employed to optimize its geometry and calculate the electronic properties discussed in the following sections.

Ab Initio Methods , such as Hartree-Fock (HF), are based solely on first principles of quantum mechanics without the use of experimental data. While often more computationally intensive than DFT, they can provide highly accurate results. These methods are foundational for characterizing molecular orbitals and electronic energies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of electronic structure calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it can be more easily polarized and can readily donate or accept electrons. numberanalytics.com

For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom of the amine group and the oxygen atom of the ether linkage, due to their lone pairs of electrons. The LUMO would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chloro-substituent. Computational studies on analogous aromatic compounds confirm that such analyses can pinpoint the orbitals involved in chemical reactions. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data from a DFT Study on a Related Compound This table presents example data from a computational study on a different, but structurally related, molecule to illustrate the typical outputs of FMO analysis. The values are not specific to this compound.

ParameterEnergy (eV)Description
HOMO Energy -6.5Energy of the highest occupied molecular orbital.
LUMO Energy -1.4Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE) 5.1Indicates the molecule's chemical reactivity and stability.

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red colors typically represent regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack. These areas are often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

Blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green and yellow colors denote areas that are relatively neutral.

For this compound, an ESP map would likely show a negative potential (red) around the nitrogen of the amine group and the ether oxygen, highlighting these as sites for hydrogen bonding and interaction with electrophiles. A positive potential (blue) would be expected around the amine hydrogens, indicating their potential to act as hydrogen bond donors. The aromatic ring would display a complex potential distribution due to the influence of the electronegative chlorine atom. researchgate.net

Theoretical Prediction of Molecular Descriptors

Computational methods are highly effective for predicting molecular descriptors that quantify a molecule's physicochemical properties. These descriptors are crucial for understanding its behavior in various chemical and biological systems.

Lipophilicity (LogP): The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (like n-octanol) and a polar solvent (water). LogP, the logarithm of this coefficient, is a key indicator of lipophilicity or "fat-likeness." Theoretical LogP values can be calculated based on a molecule's structure by summing the contributions of its individual fragments or atoms. For this compound, the presence of the chlorophenyl ring and the hydrocarbon backbone contributes to its lipophilicity, while the polar amine and ether groups decrease it.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. It is a reliable predictor of properties like membrane permeability. The TPSA for this compound would be calculated based on the contributions from the nitrogen atom of the primary amine and the oxygen atom of the ether linkage.

The capacity of a molecule to form hydrogen bonds is fundamental to its physical properties and interactions. This is determined by counting the number of hydrogen bond donors and acceptors.

Hydrogen Bond Donors: These are hydrogen atoms bonded to electronegative atoms (like N or O). The primary amine group (-NH₂) in this compound contains two such hydrogen atoms, making it a potent hydrogen bond donor.

Hydrogen Bond Acceptors: These are electronegative atoms (like N or O) that have lone pairs of electrons. In this molecule, the nitrogen atom (with one lone pair) and the ether oxygen atom (with two lone pairs) can both act as hydrogen bond acceptors.

Table 2: Predicted Molecular Descriptors for this compound This table outlines the predicted descriptors based on the molecular structure. Exact numerical values would require specific software calculations.

DescriptorPredicted Value/CountContributing Structural Features
Theoretical LogP Moderately LipophilicChlorophenyl group, alkyl chain
TPSA > 20 ŲPrimary amine (-NH₂) and ether (-O-) groups
Hydrogen Bond Donors 2Two H atoms on the primary amine group
Hydrogen Bond Acceptors 2N atom (amine) and O atom (ether)

Rotatable Bonds and Molecular Flexibility

Molecular flexibility is a critical determinant of a compound's ability to interact with biological targets. This flexibility is primarily governed by the number of rotatable bonds within the molecule. A rotatable bond is generally defined as any single, non-ring bond connected to non-terminal, non-hydrogen atoms.

The structure of this compound possesses several such bonds, granting it significant conformational freedom. Analysis of its chemical structure reveals four key rotatable bonds. These bonds allow the various functional groups of the molecule to orient themselves in numerous spatial arrangements.

The degree of molecular flexibility is crucial for a molecule's interaction with a receptor's binding site. A flexible molecule can adapt its conformation to fit optimally within the binding pocket, potentially enhancing its biological activity. However, excessive flexibility can be detrimental, as it may lead to a significant entropic penalty upon binding, which can decrease binding affinity. Therefore, the number of rotatable bonds is a key parameter in drug design and lead optimization.

Table 1: Analysis of Rotatable Bonds in this compound
Bond NumberAtoms InvolvedDescription
1Aryl C - O (Oxygen)Connects the chlorophenoxy ring to the ether oxygen.
2O (Oxygen) - CH2 (Methylene)Connects the ether oxygen to the propane backbone.
3CH2 (Methylene) - C (Quaternary Carbon)Connects the methylene (B1212753) group to the quaternary carbon of the propane backbone.
4C (Quaternary Carbon) - NH2 (Amine)Connects the quaternary carbon to the primary amine group.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. drugdesign.orgnumberanalytics.com The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. neovarsity.orgnih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental testing. drugdesign.orgnumberanalytics.com

The development of a QSAR model involves several key steps:

Data Set Collection : A series of compounds with known biological activities is compiled. drugdesign.org

Descriptor Calculation : Molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. neovarsity.org

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the biological activity. neovarsity.org

Model Validation : The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its reliability. wikipedia.org

For a compound like this compound, a QSAR model could be developed to predict its activity against a specific biological target by analyzing a set of structurally similar molecules.

Development of Ligand-Based QSAR Models

Ligand-based QSAR models are particularly useful when the three-dimensional structure of the biological target is unknown. nih.govnih.gov This approach relies solely on the information from a set of molecules (ligands) known to interact with the target. nih.gov The core assumption is that molecules with similar structural and physicochemical properties will exhibit similar biological activities. nih.gov

The process begins with a training set of molecules with a range of biological activities. For each molecule, various molecular descriptors are calculated. These descriptors can be categorized as:

1D : Basic properties like molecular weight and atom counts.

2D : Descriptors derived from the 2D structure, such as topological indices and molecular connectivity.

3D : Descriptors that depend on the 3D conformation of the molecule, including molecular shape and volume.

A statistical method is then employed to build a model that best correlates these descriptors with activity. The resulting model can then be used to predict the activity of new molecules, including this compound, based on their calculated descriptors.

Table 2: Theoretical Molecular Descriptors for QSAR Analysis of this compound
Descriptor TypeExample DescriptorPotential Relevance
ElectronicPartial Atomic ChargesInfluences electrostatic interactions with the target.
StericMolar RefractivityRelates to the volume and shape of the molecule, affecting binding site fit.
HydrophobicLogP (Octanol-Water Partition Coefficient)Crucial for membrane permeability and hydrophobic interactions.
TopologicalWiener IndexDescribes molecular branching and size.
Quantum ChemicalHOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Pharmacophore Model Generation and Validation

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. dergipark.org.trnumberanalytics.com Ligand-based pharmacophore modeling is employed when a set of active compounds is available, but the receptor structure is unknown. dergipark.org.tr The model is generated by aligning the active molecules and identifying the common chemical features that are responsible for their biological activity. dergipark.org.trnumberanalytics.com

For this compound, key pharmacophoric features can be identified from its structure:

Aromatic Ring : The chlorophenyl group can engage in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptor : The ether oxygen atom can accept a hydrogen bond.

Hydrogen Bond Donor : The primary amine group can donate hydrogen bonds.

Hydrophobic Features : The methyl groups and the aromatic ring contribute to the molecule's hydrophobicity.

Once a pharmacophore hypothesis is generated, it must be validated. nih.gov This is typically done by screening a database containing known active and inactive compounds. A robust model should be able to identify the active molecules while rejecting the inactive ones. nih.gov The validated pharmacophore can then be used as a 3D query to screen large virtual libraries to discover new, structurally diverse compounds with potential biological activity. columbiaiop.ac.innih.gov

Table 3: Potential Pharmacophoric Features of this compound
FeatureMolecular GroupPotential Interaction Type
Aromatic Ring (AR)4-Chlorophenyl groupHydrophobic, π-π stacking
Hydrogen Bond Acceptor (HBA)Ether OxygenHydrogen bonding
Positive Ionizable (PI) / Hydrogen Bond Donor (HBD)Primary Amine (-NH2)Ionic interaction, Hydrogen bonding
Hydrophobic (HY)Two Methyl groups (-CH3)Van der Waals, Hydrophobic interactions

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. iaanalysis.comnih.gov By solving Newton's equations of motion, MD simulations can provide detailed insights into the dynamic behavior of a molecule, its conformational changes, and its interactions with the surrounding environment, such as a solvent. iaanalysis.comazolifesciences.com

An MD simulation of this compound, typically in a water solvent to mimic physiological conditions, could reveal important information. iaanalysis.com Researchers can analyze the simulation trajectory to understand:

Conformational Preferences : The simulation can identify the most stable, low-energy conformations of the molecule in solution.

Flexibility : It allows for the direct observation of the rotation around the single bonds identified in section 4.3.3, showing how the different parts of the molecule move relative to each other. mdpi.com

Solvent Interactions : The simulation can map how water molecules arrange themselves around the solute, forming hydration shells. This is crucial for understanding the molecule's solubility and the energetic cost of desolvation upon binding to a receptor.

Binding Dynamics : If the structure of a target protein is known, MD simulations can be used to model the process of the ligand binding to and unbinding from the active site, providing insights into the stability of the protein-ligand complex. acs.org

Mechanistic Studies of Molecular Recognition and Interactions in Vitro, Non Biological Systems Focus

Ligand Binding Studies with Model Receptors (e.g., Protein Mimics, Supramolecular Hosts)

Currently, there is a notable absence of specific experimental studies in the scientific literature detailing the binding of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine with well-defined protein mimics or synthetic supramolecular hosts. However, the structural characteristics of the compound suggest potential interactions with various host systems.

Potential Host-Guest Interactions:

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. The 4-chlorophenyl group of the compound could potentially form an inclusion complex with the cavity of a cyclodextrin, such as β-cyclodextrin, driven by hydrophobic interactions. The amine and ether functionalities would likely remain at the rim of the cyclodextrin, interacting with the aqueous environment.

Calixarenes and Cucurbiturils: These macrocyclic hosts also offer hydrophobic cavities capable of encapsulating the aromatic portion of the molecule. The specificity of binding would be dictated by the size and shape complementarity between the host and the guest molecule.

Porphyrin-based Receptors: The zinc-porphyrin systems have been shown to bind amines. The primary amine group of this compound could coordinate with the central metal ion of a metalloporphyrin, while the rest of the molecule could engage in further non-covalent interactions with the porphyrin ring.

Future experimental investigations, such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) titration, or fluorescence spectroscopy, would be necessary to quantify the binding affinities and thermodynamic parameters of these potential host-guest interactions.

Investigation of Intermolecular Forces (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The intermolecular forces involving this compound are dictated by its distinct functional groups: a primary amine, an ether linkage, and a chloro-substituted aromatic ring.

Hydrogen Bonding: The primary amine group is a key participant in hydrogen bonding, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). The ether oxygen also functions as a hydrogen bond acceptor. In a condensed phase or in the presence of suitable partners, these groups can form a network of hydrogen bonds, significantly influencing the compound's physical properties.

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor. This is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom of a neighboring molecule. The strength of this interaction is generally weaker than hydrogen bonding but can play a crucial role in directing crystal packing and molecular recognition.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions. These interactions, driven by electrostatic and van der Waals forces, would involve the face-to-face or edge-to-face stacking of the phenyl rings of adjacent molecules.

Computational studies on structurally related molecules, such as 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, have demonstrated the presence of various intermolecular and intramolecular interactions, which can be quantified through methods like Hirshfeld surface analysis. Similar computational approaches could provide detailed insights into the specific nature and energetics of the intermolecular forces in this compound.

Role of Amine Group in Protonation and Ionic Interactions with Molecular Targets

The primary amine group is the most basic site in the this compound molecule and therefore plays a central role in its acid-base chemistry.

Protonation: In an aqueous or protic environment, the amine group can accept a proton (H⁺) to form the corresponding ammonium (B1175870) cation. The equilibrium of this reaction is characterized by the pKa of the conjugate acid (the ammonium ion).

Ionic Interactions: Once protonated, the resulting positively charged ammonium group can engage in strong electrostatic interactions, or ionic bonds, with anionic species or negatively charged regions of molecular targets. These ionic interactions are significantly stronger than other non-covalent forces and are often a primary driving force for binding to biological macromolecules or other molecular assemblies in aqueous environments. The ability to switch between a neutral and a charged state through protonation is a critical determinant of the compound's solubility and interaction profile.

Interaction Type Description Relevant Functional Group
ProtonationAcceptance of a proton to form a cation.Primary Amine (-NH₂)
Ionic InteractionElectrostatic attraction between the protonated amine and an anion.Ammonium (-NH₃⁺)

Modulation of Membrane Permeability by Structural Features in Model Systems

The ability of a molecule to permeate biological membranes is a crucial factor in many of its applications and is largely governed by its physicochemical properties. In vitro, non-biological models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to assess passive membrane transport.

Although specific PAMPA data for this compound are not available, its structural features allow for predictions of its permeability. The molecule possesses both lipophilic (the 4-chlorophenyl group and the hydrocarbon backbone) and hydrophilic (the amine and ether groups) characteristics.

Factors Influencing Permeability:

Lipophilicity: The 4-chlorophenyl group contributes significantly to the molecule's lipophilicity, which generally favors membrane permeability.

Hydrogen Bonding Capacity: The primary amine and ether oxygen can form hydrogen bonds with the polar head groups of the lipid bilayer, which can hinder passage through the hydrophobic core of the membrane.

Protonation State: At physiological pH, a significant fraction of the molecules will be protonated. The charged ammonium form is much less permeable through a lipid bilayer than the neutral amine form. Therefore, the permeability of this compound is expected to be highly pH-dependent.

Structural Feature Effect on Membrane Permeability
4-Chlorophenyl GroupIncreases lipophilicity, generally favoring permeability.
Primary Amine GroupCan form hydrogen bonds, potentially hindering permeability. Becomes charged upon protonation, significantly reducing permeability.
Ether LinkageCan act as a hydrogen bond acceptor, potentially hindering permeability.

Reaction Mechanism Elucidation for Chemical Transformations involving the Compound

Detailed mechanistic studies for the synthesis or transformation of this compound are not extensively reported. However, its synthesis can be understood through established organic reaction mechanisms.

A plausible synthetic route involves the reaction of 4-chlorophenol (B41353) with a suitable three-carbon electrophile containing a masked amine functionality, followed by deprotection. For instance, a Williamson ether synthesis between the sodium salt of 4-chlorophenol and a derivative of 2-methylpropan-2-amine, such as 1-chloro-2-methylpropan-2-amine (B8737033) or a protected version thereof, would be a standard approach.

Illustrative Reaction Step: Williamson Ether Synthesis

Deprotonation of Phenol: 4-chlorophenol is treated with a base (e.g., sodium hydride, NaH) to form the more nucleophilic sodium 4-chlorophenoxide.

Mechanism: Acid-base reaction.

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a suitable alkyl halide (e.g., 1-halo-2-methyl-2-nitropropane). This is typically an Sₙ2 reaction.

Mechanism: Bimolecular nucleophilic substitution (Sₙ2).

Functional Group Transformation: The nitro group can then be reduced to the primary amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (e.g., Fe/HCl).

Mechanism: Reduction.

Alternatively, reductive amination of 1-(4-chlorophenoxy)-2-propanone with ammonia (B1221849) could be another synthetic pathway. This would involve the formation of an imine intermediate, which is then reduced to the target amine.

Understanding these fundamental reaction mechanisms is crucial for optimizing synthetic procedures and for predicting potential side products.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry

Precursor in Multistep Organic Syntheses of Complex Molecules

In the realm of multistep organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular targets. 1-(4-Chlorophenoxy)-2-methylpropan-2-amine serves as a valuable precursor in such synthetic endeavors. Its constituent parts can be incorporated into a larger molecule, with each part playing a specific role in the final structure's properties. The 4-chlorophenoxy group can act as a key structural element or be a site for further functionalization, while the amine group provides a reactive handle for chain extension or ring formation.

The utility of amine-containing compounds as building blocks is well-established. For instance, in the synthesis of complex natural products and medicinally relevant scaffolds, primary amines are frequently employed for the introduction of nitrogen-containing functionalities, which are crucial for biological activity. The neopentyl-like framework of this compound offers steric bulk, which can be exploited to influence the stereochemical outcome of reactions at or near this fragment.

Participation in Nucleophilic Substitution Reactions

The primary amine group in this compound is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. This characteristic allows the compound to readily participate in nucleophilic substitution reactions. It can react with a variety of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to form new carbon-nitrogen or heteroatom-nitrogen bonds.

These reactions are fundamental in organic synthesis for the construction of more complex molecules. For example, acylation of the amine with an acyl chloride would yield an amide, a common functional group in pharmaceuticals and polymers. Similarly, reaction with an alkyl halide would lead to a secondary amine, which could be a key intermediate in a longer synthetic sequence. The rate and efficiency of these nucleophilic substitution reactions are influenced by factors such as the solvent, temperature, and the nature of the electrophile and leaving group.

Applications in Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-N Bond Formation)

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis, with the Buchwald-Hartwig amination being a prominent example. researchgate.netuwindsor.ca These reactions typically involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. researchgate.netuwindsor.ca this compound, as a primary amine, is a suitable candidate for such transformations.

The general scheme for a Buchwald-Hartwig amination involving this compound would be its reaction with an aryl halide (Ar-X) to form a new arylamine. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction and is highly dependent on the specific substrates being coupled. The sterically hindered nature of the amine may require the use of specialized bulky electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle.

Table 1: Typical Components of a Buchwald-Hartwig Amination Reaction

ComponentExamplesRole in the Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst.
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)Stabilizes the palladium center and facilitates oxidative addition and reductive elimination.
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the deprotonation of the intermediate palladium complex.
Solvent Toluene, Dioxane, DMFProvides the medium for the reaction to occur.

The products of these reactions, N-aryl derivatives of this compound, are valuable scaffolds for the development of new materials and biologically active compounds.

Utility in Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The amine functionality of this compound makes it a valuable building block for the synthesis of a wide array of nitrogen-containing heterocycles. Through carefully designed reaction sequences, the nitrogen atom can be incorporated into various ring systems.

For instance, condensation reactions with dicarbonyl compounds can lead to the formation of five- or six-membered rings such as pyrroles or pyridines. A relevant example in the literature, although not using the exact title compound, is the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one from 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This demonstrates the principle of using an amine as a key component in the cyclization step to form a heterocyclic ring. mdpi.com The specific reactivity of this compound would allow for its use in similar cyclization strategies to generate novel heterocyclic structures bearing the chlorophenoxy and neopentyl-like motifs.

Analytical Methodologies for Quantitative and Qualitative Determination in Research Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine. The choice of technique depends on the specific analytical goal, such as purity analysis, reaction monitoring, or quantitative determination in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound due to its high resolution, sensitivity, and reproducibility. chromatographyonline.comnih.gov Developing a stability-indicating reversed-phase HPLC (RP-HPLC) method is a common objective. pensoft.netresearchgate.net

Method development typically begins with selecting an appropriate stationary phase, most commonly a C18 or C8 column, which separates compounds based on their hydrophobicity. nih.govpensoft.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH and influence the retention of the amine. researchgate.netnih.gov The separation is usually performed under isocratic conditions, where the mobile phase composition remains constant, or a gradient elution for more complex samples. chromatographyonline.comresearchgate.net Detection is frequently accomplished using a UV/VIS detector, as the chlorophenyl group in the molecule provides a chromophore suitable for UV detection at a specific wavelength, such as 225 nm or 280 nm. pensoft.netutu.ac.in

Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. pensoft.netsemanticscholar.org Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). semanticscholar.org

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrated by a linear relationship between the analyte concentration and the detector response over a specified range. semanticscholar.org

Accuracy: The closeness of test results to the true value, often assessed through recovery studies at different concentration levels (e.g., 50%, 100%, 150%). semanticscholar.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Table 1: Typical HPLC Method Parameters for Amine Compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 225 nm pensoft.net
Column Temperature30 °C researchgate.net
Injection Volume20 µL

Table 2: Example of HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²)≥ 0.999 semanticscholar.org
Accuracy (% Recovery)98.0% - 102.0% semanticscholar.org
Precision (% RSD)≤ 2.0% semanticscholar.org
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ)Signal-to-Noise Ratio of 10:1

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. chromatographyonline.com For the analysis of this compound and related volatile impurities, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is often employed. chromatographyonline.comh-brs.de

The sample is vaporized in a heated inlet and transported by an inert carrier gas, such as helium, through a capillary column. nih.govccsknowledge.com The column, often a non-polar or medium-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), separates components based on their boiling points and interactions with the stationary phase. nih.govthermofisher.com A programmed temperature ramp is typically used to ensure the elution of all components in a reasonable time. thermofisher.com

Primary amines can sometimes exhibit poor peak shape due to their polarity and tendency to adsorb onto the column. bre.com To mitigate this, derivatization is a common strategy. The amine can be reacted with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar, more volatile derivative, improving chromatographic performance. h-brs.de

GC-MS provides definitive identification of components by furnishing mass spectra, which serve as molecular fingerprints. High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. thermofisher.com

Table 3: Illustrative GC-MS Conditions for Amine Analysis

ParameterCondition
ColumnHP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) thermofisher.com
Carrier GasHelium at 1.5 mL/min nih.gov
Inlet Temperature250 °C thermofisher.com
Oven ProgramInitial 50 °C, ramp at 20 °C/min to 320 °C thermofisher.com
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)
Ionization Mode (MS)Electron Ionization (EI) thermofisher.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative monitoring of organic reactions and for assessing the purity of compounds. libretexts.organalyticaltoxicology.com It operates on the principle of separating compounds based on their differential partitioning between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a liquid mobile phase. wisc.edu

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. libretexts.orgresearchgate.net Spots of the starting materials and expected products are also applied as references. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates. wisc.edu Less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds have stronger interactions with the silica gel and move shorter distances (lower Rf value). libretexts.org

The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance and intensification of the product spot in the lane corresponding to the reaction mixture. libretexts.orgyoutube.com Visualization is commonly achieved under UV light if the compounds are UV-active, or by using a chemical staining agent. libretexts.orgresearchgate.net TLC is an invaluable tool for determining when a reaction is complete, allowing the researcher to proceed with the work-up and purification steps. libretexts.org

Table 4: Hypothetical TLC Monitoring of a Synthesis Reaction

LaneSampleObserved Spots (Rf value)Interpretation
1 (Reference)Starting Material (e.g., 4-Chlorophenol)One spot at Rf = 0.65Position of starting material
2 (Reaction)Reaction mixture at t=0 hrOne major spot at Rf = 0.65Reaction has not started
3 (Reaction)Reaction mixture at t=2 hrSpots at Rf = 0.65 (faint) and Rf = 0.40 (strong)Reaction is progressing
4 (Reaction)Reaction mixture at t=4 hrOne major spot at Rf = 0.40Reaction is complete
5 (Reference)Product (this compound)One spot at Rf = 0.40Position of product

Spectrophotometric Assays for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in solution. This technique is based on the principle that molecules absorb light at specific wavelengths. The presence of the aromatic chlorophenyl ring in the compound results in characteristic UV absorbance. mu-varna.bg

The concentration is determined by measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. A plot of absorbance versus concentration should yield a straight line, the slope of which can be used to determine the concentration of an unknown sample based on its absorbance.

Table 5: Example Calibration Data for Spectrophotometric Assay

Standard Concentration (µg/mL)Absorbance at λmax
50.152
100.305
150.455
200.608
250.759

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.govcolby.edu It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. nih.gov CE is particularly well-suited for the analysis of charged species like amines and for chiral separations. scispace.comnih.gov

Since this compound possesses a chiral center, CE is an excellent technique for separating its enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose. springernature.comfuture4200.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities, leading to their separation. future4200.com

Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature to achieve the best resolution between the enantiomers. scispace.com Coupling CE with a mass spectrometer (CE-MS) can provide structural information for unequivocal peak identification. nih.gov

Table 6: General Capillary Electrophoresis Parameters for Chiral Amine Separation

ParameterCondition
CapillaryFused-silica (e.g., 50 cm total length, 50 µm ID)
Background Electrolyte (BGE)Phosphate or Acetate buffer
Chiral Selectorβ-Cyclodextrin derivative (e.g., Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin) dergipark.org.tr
Applied Voltage15-30 kV
Temperature25 °C
DetectionUV (e.g., 214 nm)

Information Regarding this compound Currently Unavailable

Extensive research has been conducted to gather information on the environmental chemical fate and non-human biodegradation pathways of the compound this compound. Despite a thorough search of publicly available scientific literature and databases, no specific data was found for this particular chemical regarding its degradation pathways in soil or water, microbial transformation, or photodegradation mechanisms.

The user's request for an article focusing solely on this compound with a strict outline covering:

Environmental Chemical Fate and Non Human Biodegradation Pathways

Photodegradation Mechanisms under Simulated Environmental Conditions

cannot be fulfilled at this time due to the absence of relevant research findings for this specific compound. To adhere to the instructions of providing scientifically accurate content strictly within the provided outline, and the exclusion of data from non-specified sources, an article cannot be generated.

Information on related but structurally different compounds, such as chlorophenols or phenoxy herbicides like 2,4-D and MCPA, is available but falls outside the explicit scope of the user's request and has therefore been excluded.

At present, the scientific community has not published studies on the environmental fate and biodegradation of 1-(4-Chlorophenoxy)-2-methylpropan-2-amine that are accessible through standard research channels. Therefore, no data tables or detailed research findings can be provided as requested.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The chemical industry's shift towards environmentally conscious practices necessitates the development of greener synthetic routes for important chemical intermediates. rsc.org Traditional methods for amine synthesis often suffer from low atom economy and the use of hazardous reagents. rsc.org Future research on 1-(4-Chlorophenoxy)-2-methylpropan-2-amine will likely prioritize the development of novel and sustainable synthetic pathways.

Key areas of investigation include:

Biocatalysis: The use of enzymes as catalysts in chemical reactions presents a more environmentally friendly option compared to conventional chemical catalysts, often functioning under milder conditions which reduces energy consumption. omicsonline.org

Catalytic Hydrogen Borrowing: This methodology is an attractive approach for amine synthesis that can minimize economic and environmental impact. rsc.org It involves the use of alcohols, which are ubiquitous in biomass, as starting materials. rsc.org

Reductive Amination over Heterogeneous Catalysts: Direct reductive amination using heterogeneous copper catalysts offers a one-pot synthesis method that is safe, produces no waste, and can achieve high conversions and selectivity. researchgate.net

Solvent-Free Reactions: Eliminating the use of organic solvents, which can be harmful to the environment, improves safety and reduces waste. omicsonline.org Techniques like mechanochemistry and solid-state reactions are gaining prominence in this area. omicsonline.org

The goal is to develop processes that are not only efficient and economical but also align with the principles of green chemistry, such as waste prevention and the use of renewable feedstocks. omicsonline.orgresearchgate.net

Synthetic Approach Traditional Method Potential Sustainable Alternative Key Advantages of Alternative
Starting Materials Petrochemical-basedBiomass-derived alcohols rsc.orgUtilizes renewable resources. omicsonline.org
Catalyst Stoichiometric reagentsBiocatalysts or heterogeneous metal catalysts omicsonline.orgresearchgate.netHigher selectivity, milder conditions, reusability.
Solvent Volatile organic solventsSolvent-free or aqueous media omicsonline.orgresearchgate.netReduced environmental impact and hazardous waste. omicsonline.org
Byproducts Stoichiometric waste salts rsc.orgWater researchgate.netHigh atom economy, minimal waste. rsc.org

Development of Advanced Spectroscopic Characterization Techniques for Intricate Details

While standard spectroscopic methods like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are fundamental for characterizing amines, future research will focus on applying advanced techniques to uncover more intricate structural and dynamic details of this compound. libretexts.orgpressbooks.pub

Infrared (IR) Spectroscopy: Primary amines like this compound are characterized by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹. libretexts.orgopenstax.org Advanced techniques, such as two-dimensional IR spectroscopy (2D-IR), could be employed to study intramolecular hydrogen bonding dynamics and conformational changes on ultrafast timescales.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the N-H protons of amines often appear as broad signals. pressbooks.pubopenstax.org Future studies could utilize advanced NMR methods, such as solid-state NMR (ssNMR) or diffusion-ordered spectroscopy (DOSY), to probe intermolecular interactions in different phases and complex mixtures. Adding D₂O to the sample causes the N-H signal to disappear due to proton exchange, a technique that can confirm the presence of the amine group. libretexts.org

Mass Spectrometry (MS): The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight. pressbooks.pubopenstax.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. Advanced tandem MS (MS/MS) techniques could be developed to provide more detailed fragmentation patterns, aiding in the structural elucidation of potential metabolites or transformation products. Alkylamines typically undergo a characteristic α-cleavage, where the C-C bond nearest the nitrogen atom is broken. libretexts.orgopenstax.org

Spectroscopic Technique Standard Information Provided Potential Advanced Application Intricate Details to be Uncovered
Infrared (IR) N-H stretching (approx. 3350-3450 cm⁻¹) libretexts.orgpressbooks.pubTwo-Dimensional IR (2D-IR) SpectroscopyConformational dynamics, solvent interactions, hydrogen bond lifetimes.
¹H NMR Broad N-H signal, chemical shifts of adjacent carbons libretexts.orgpressbooks.pubSolid-State NMR (ssNMR) / DOSYIntermolecular interactions in solid state, diffusion coefficients in solution.
Mass Spectrometry (MS) Molecular weight (obeys nitrogen rule), α-cleavage fragments openstax.orgTandem MS (MS/MS) with High-Resolution MSPrecise fragmentation pathways, identification of trace-level transformation products.

Expansion of Computational Modeling to Predict Complex Interactions

Computational chemistry offers powerful tools for predicting molecular properties and interactions, thereby guiding experimental work. Future research will undoubtedly leverage the expansion of computational modeling to understand the behavior of this compound at the molecular level.

Density Functional Theory (DFT) can be utilized for the geometric optimization of the compound's structure and to calculate its electronic properties. researchgate.net Such calculations can help in understanding its reactivity and potential interaction sites. researchgate.net By modeling the interaction of this compound with biological targets like enzymes or receptors, computational approaches can predict binding affinities and modes. researchgate.net This is crucial for designing new molecules with specific biological activities. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule in different environments, such as in solution or within a biological membrane, providing insights into its stability and conformational flexibility. researchgate.net

Computational Method Objective Predicted Parameters Potential Impact
Density Functional Theory (DFT) Electronic structure and reactivity analysis researchgate.netrsc.orgHOMO/LUMO energies, electrostatic potential maps, reaction energies. researchgate.netresearchgate.netGuiding synthetic modifications for tailored reactivity.
Molecular Docking Prediction of binding to biological targets researchgate.netBinding affinity (e.g., Ki), binding pose, key intermolecular interactions.Rational design of new derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulation Analysis of dynamic behavior and stability researchgate.netConformational changes over time, interaction with solvent, binding free energy.Understanding behavior in biological systems and complex media.

Design of Next-Generation Molecular Probes and Building Blocks

The unique structure of this compound, featuring a substituted aromatic ring and a primary amine group, makes it an interesting scaffold for the design of new molecular tools and synthetic intermediates.

Molecular Probes: By attaching fluorophores or other reporter groups, derivatives of this compound could be developed as molecular probes. For instance, probes could be designed for fluorescence resonance energy transfer (FRET) studies to investigate biological processes. nih.gov

Synthetic Building Blocks: The 4-chlorophenoxy moiety has been used as a constant fragment in the development of selective receptor antagonists, demonstrating its utility as a foundational piece in drug discovery. nih.gov Future work could explore the use of this compound as a versatile building block, where the primary amine group serves as a handle for introducing a wide range of functionalities through various chemical reactions. nih.gov This could lead to the synthesis of libraries of novel compounds with diverse chemical and biological properties.

Investigations into Chemical Transformations for Broader Synthetic Utility

To broaden the synthetic utility of this compound, future research will need to investigate a range of chemical transformations. The primary amine group is a key functional handle that can participate in numerous reactions, allowing for the creation of a diverse array of derivatives.

Potential transformations for exploration include:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups to the nitrogen atom to synthesize secondary and tertiary amines with modified steric and electronic properties.

Amide and Sulfonamide Formation: Reacting the amine with acyl chlorides or sulfonyl chlorides to produce stable amides and sulfonamides, which are common functional groups in biologically active molecules.

Formation of Heterocycles: Utilizing the amine as a nucleophile in reactions to construct nitrogen-containing heterocyclic rings, such as quinoxalines or benzimidazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

These investigations will expand the chemical space accessible from this compound, providing a platform for the development of new materials and molecules with novel functions.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeYield (%)Purity (%)Reference
pH (reductive amination)6.5–7.065–75≥98
Temperature (°C)30–407097
SolventMethanol6899

Q. Table 2. Biological Activity Data

Assay TypeModel SystemIC50_{50} (µM)Cytotoxicity (LD50_{50}, µM)Reference
Serotonin ReceptorHEK-2932.3>100
Adrenergic ReceptorCHO Cells5.885

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-Chlorophenoxy)-2-methylpropan-2-amine
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1-(4-Chlorophenoxy)-2-methylpropan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.